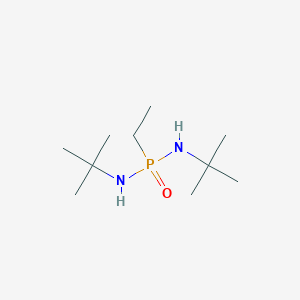![molecular formula C16H19N3O2 B14406952 N-[4-(Dimethylamino)phenyl]-N'-[2-(hydroxymethyl)phenyl]urea CAS No. 85707-94-4](/img/structure/B14406952.png)
N-[4-(Dimethylamino)phenyl]-N'-[2-(hydroxymethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Dimethylamino)phenyl]-N’-[2-(hydroxymethyl)phenyl]urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring and a hydroxymethyl group attached to another phenyl ring, both connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dimethylamino)phenyl]-N’-[2-(hydroxymethyl)phenyl]urea typically involves the reaction of 4-(dimethylamino)aniline with 2-(hydroxymethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to proceed efficiently.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully monitored and controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Dimethylamino)phenyl]-N’-[2-(hydroxymethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(Dimethylamino)phenyl]-N’-[2-(hydroxymethyl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-[4-(Dimethylamino)phenyl]-N’-[2-(hydroxymethyl)phenyl]urea exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxymethyl group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-aminobenzaldehyde: Similar in structure but lacks the urea linkage.
4-(Dimethylamino)phenyl isocyanate: Contains an isocyanate group instead of a hydroxymethyl group.
4-(Dimethylamino)phenylboronic acid: Contains a boronic acid group instead of a hydroxymethyl group.
Uniqueness
N-[4-(Dimethylamino)phenyl]-N’-[2-(hydroxymethyl)phenyl]urea is unique due to the presence of both the dimethylamino and hydroxymethyl groups connected through a urea linkage. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
85707-94-4 |
|---|---|
Molecular Formula |
C16H19N3O2 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-[2-(hydroxymethyl)phenyl]urea |
InChI |
InChI=1S/C16H19N3O2/c1-19(2)14-9-7-13(8-10-14)17-16(21)18-15-6-4-3-5-12(15)11-20/h3-10,20H,11H2,1-2H3,(H2,17,18,21) |
InChI Key |
CZCUVAFIOFVWPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


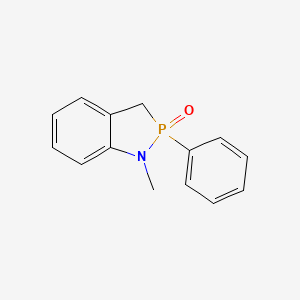
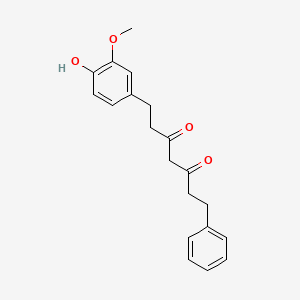
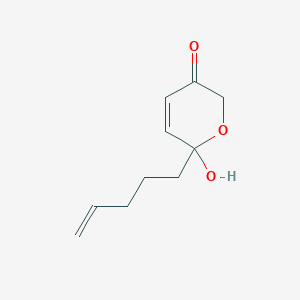

![Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B14406906.png)
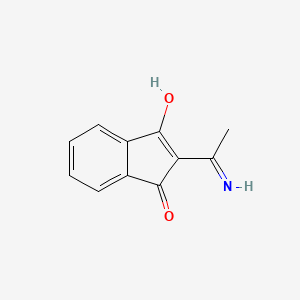
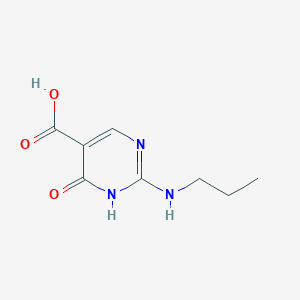
![2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine](/img/structure/B14406927.png)
![N-Methyl-N'-[7-(6-oxo-3-phenylpyridazin-1(6H)-yl)heptyl]urea](/img/structure/B14406937.png)

![ethyl N-[5-amino-3-(4-chlorophenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B14406939.png)


